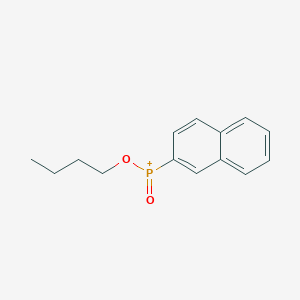
Butoxy(naphthalen-2-yl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butoxy(naphthalen-2-yl)oxophosphanium typically involves the reaction of naphthalen-2-yl phosphinic acid with butanol under specific conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process . The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors . This method ensures consistent production and high purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Butoxy(naphthalen-2-yl)oxophosphanium undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for the reduction reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Applications De Recherche Scientifique
Butoxy(naphthalen-2-yl)oxophosphanium has a wide range of applications in scientific research . In chemistry, it is used as a ligand in coordination chemistry and catalysis . In biology, it serves as a probe for studying enzyme activities and protein interactions . In medicine, it is explored for its potential therapeutic properties . Additionally, it finds applications in the industry as a stabilizer and additive in various products .
Mécanisme D'action
The mechanism of action of butoxy(naphthalen-2-yl)oxophosphanium involves its interaction with specific molecular targets and pathways . It can act as an inhibitor or activator of enzymes, depending on the context . The compound’s effects are mediated through its binding to active sites on proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: These compounds share a similar naphthalene core structure and exhibit comparable chemical properties.
Phosphine oxides: These compounds have similar phosphorus-containing functional groups and undergo similar chemical reactions.
Uniqueness
Butoxy(naphthalen-2-yl)oxophosphanium is unique due to its specific combination of a naphthalene ring and a butoxy group attached to a phosphorus atom . This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications .
Propriétés
Numéro CAS |
821009-68-1 |
|---|---|
Formule moléculaire |
C14H16O2P+ |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
butoxy-naphthalen-2-yl-oxophosphanium |
InChI |
InChI=1S/C14H16O2P/c1-2-3-10-16-17(15)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3/q+1 |
Clé InChI |
JKTZDDCRMMZRTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[P+](=O)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
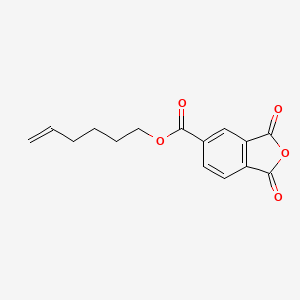
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
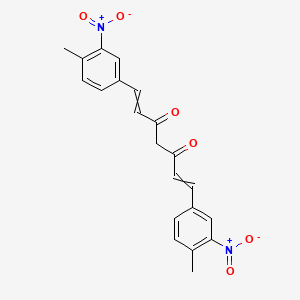
![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)
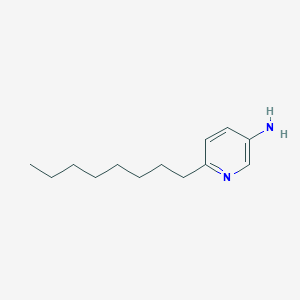
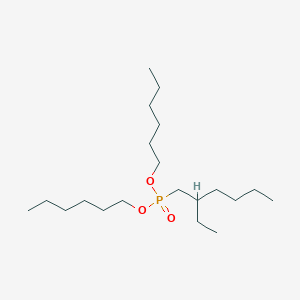
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
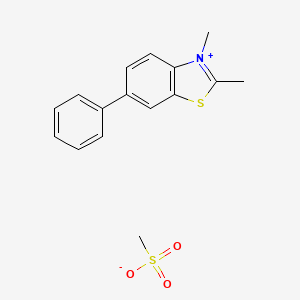
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
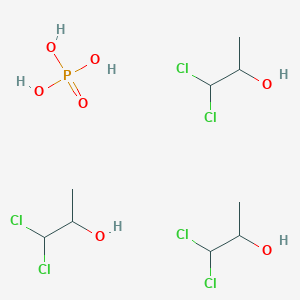
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
